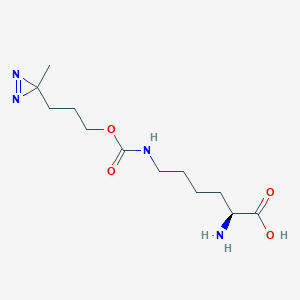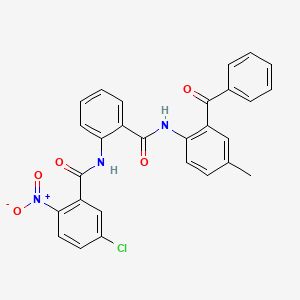
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-chloro-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-chloro-2-nitrobenzamide, also known as BM 212, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the benzamide family of compounds, which have been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The mechanism of action of N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-chloro-2-nitrobenzamide 212 is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cell growth and proliferation. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-chloro-2-nitrobenzamide 212 has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and analgesic effects. It has also been shown to have potent antitumor effects, with studies demonstrating its ability to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-chloro-2-nitrobenzamide 212 for lab experiments is its potent cytotoxic effects against cancer cell lines, which make it a valuable tool for studying the mechanisms of cancer cell death. However, its complex synthesis method and relatively high cost may limit its use in some experiments.
Orientations Futures
There are several potential future directions for research on N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-chloro-2-nitrobenzamide 212. One area of interest is its potential as a therapeutic agent for cancer, with researchers exploring its use in combination with other drugs to enhance its antitumor effects. Another area of interest is its potential as an anti-inflammatory and analgesic agent, with studies investigating its use in the treatment of conditions such as arthritis and chronic pain. Additionally, researchers may explore the use of N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-chloro-2-nitrobenzamide 212 in other areas, such as drug delivery and imaging.
Méthodes De Synthèse
The synthesis of N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-chloro-2-nitrobenzamide 212 involves the reaction of 2-nitro-5-chlorobenzoyl chloride with 2-aminobenzamide in the presence of a base such as triethylamine. The resulting product is then reacted with 4-methylbenzoyl chloride to form the final compound.
Applications De Recherche Scientifique
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-chloro-2-nitrobenzamide 212 has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for a variety of conditions. One area of particular interest is its potential as an anti-cancer agent, with studies showing that it has potent cytotoxic effects against a range of cancer cell lines.
Propriétés
IUPAC Name |
N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-5-chloro-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20ClN3O5/c1-17-11-13-24(21(15-17)26(33)18-7-3-2-4-8-18)31-27(34)20-9-5-6-10-23(20)30-28(35)22-16-19(29)12-14-25(22)32(36)37/h2-16H,1H3,(H,30,35)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRRXZIVXSDARM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-Benzoyl-4-methylphenyl)carbamoyl]phenyl}-5-chloro-2-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one](/img/structure/B2908547.png)
![2,4-dichloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2908548.png)
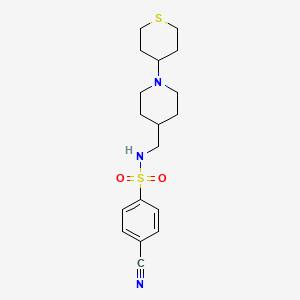
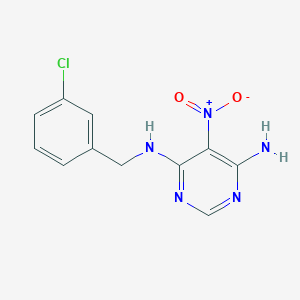
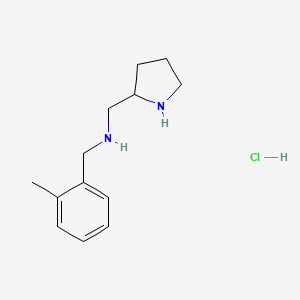
![2-(benzyl(4-((3,5-dimethylphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2908557.png)

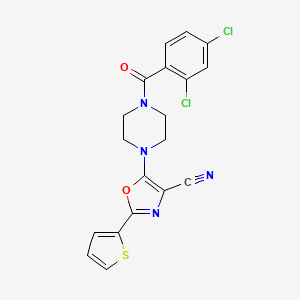
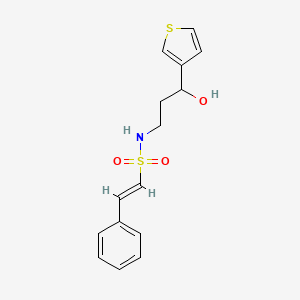

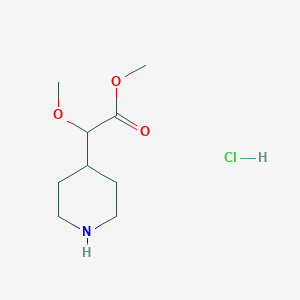
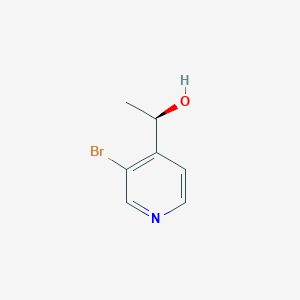
![Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2908568.png)
